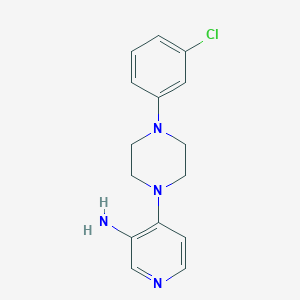
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms. Piperazine derivatives have been studied for their potential as antipsychotic, anticonvulsant, and antidepressant agents.
Mechanism Of Action
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- exerts its effects by binding to specific receptors in the brain and other tissues. It has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Piperazine derivatives have also been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Biochemical And Physiological Effects
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Piperazine derivatives have also been shown to have anticonvulsant and neuroprotective effects, which may be useful in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for research. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, piperazine derivatives can have complex pharmacological properties, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of piperazine derivatives as anticancer agents. Additionally, the use of piperazine derivatives in the treatment of neurological disorders, such as epilepsy and Parkinson's disease, is an area of active research.
Conclusion
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is a chemical compound that has been widely used in scientific research for its unique properties. It has been studied for its potential as an antipsychotic, anticonvulsant, and antidepressant agent. Piperazine derivatives have also been studied for their potential as anticancer agents. Although piperazine derivatives can have complex pharmacological properties, they offer several advantages for lab experiments, including availability and stability. Future research on piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- is likely to focus on the development of new derivatives with improved pharmacological properties and the investigation of their potential in the treatment of neurological disorders and cancer.
Synthesis Methods
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- can be synthesized using several methods. One of the most common methods is the reaction of 3-amino-4-pyridinecarboxylic acid with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with piperazine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)-.
Scientific Research Applications
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- has been widely used in scientific research for its potential as a therapeutic agent. It has been studied for its antipsychotic, anticonvulsant, and antidepressant properties. Piperazine derivatives have also been studied for their potential as anticancer agents.
properties
CAS RN |
16019-53-7 |
|---|---|
Product Name |
Piperazine, 1-(3-amino-4-pyridyl)-4-(3-chlorophenyl)- |
Molecular Formula |
C15H17ClN4 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C15H17ClN4/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)15-4-5-18-11-14(15)17/h1-5,10-11H,6-9,17H2 |
InChI Key |
CFWROSPUGSKJSY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)N |
Other CAS RN |
16019-53-7 |
synonyms |
1-(3-Amino-4-pyridyl)-4-(m-chlorophenyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



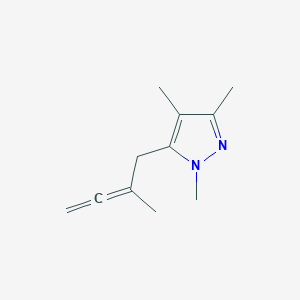
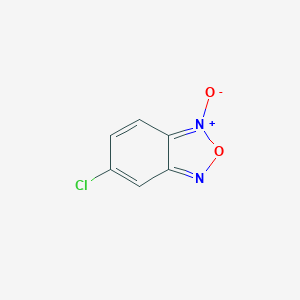
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
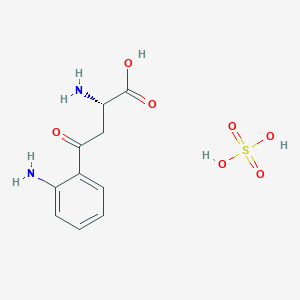
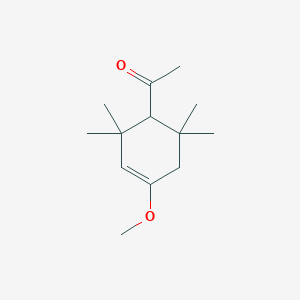
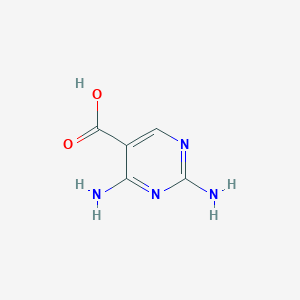
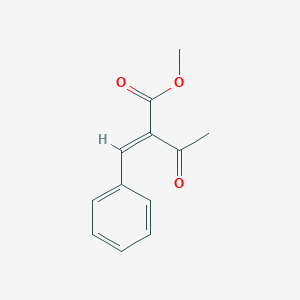
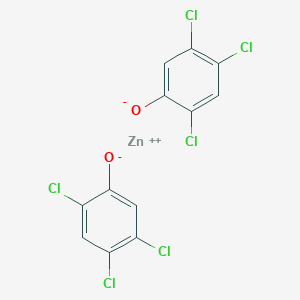
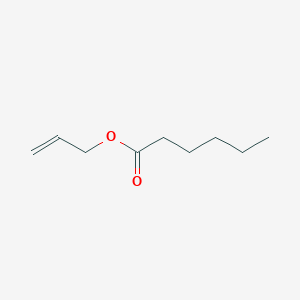
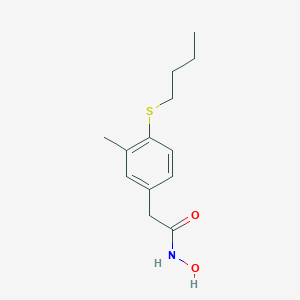
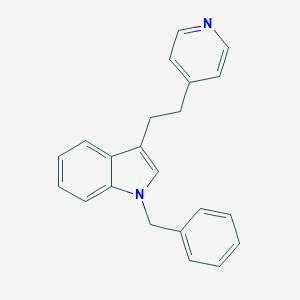
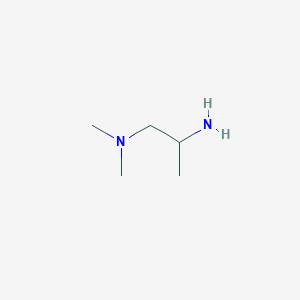
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)